molecular formula C18H17N7O3S B2932987 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1207018-45-8

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2932987
CAS No.: 1207018-45-8
M. Wt: 411.44
InChI Key: NTZSCNLUVHMHBY-UHFFFAOYSA-N
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Description

The compound N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide features a multifunctional structure combining pyrimidine, pyrazole, isoxazole, and sulfonamide moieties. Key structural attributes include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, commonly associated with nucleic acid analogs and kinase inhibitors.
  • Isoxazole-sulfonamide group: A fused heterocycle (O and N) linked to a sulfonamide, known for enzyme inhibition (e.g., carbonic anhydrase) and metabolic stability.

Structural characterization methods like X-ray crystallography (utilizing SHELX programs for refinement ) are critical for elucidating such complex molecules.

Properties

IUPAC Name

3,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3S/c1-12-18(13(2)28-23-12)29(26,27)24-15-6-4-14(5-7-15)22-16-10-17(20-11-19-16)25-9-3-8-21-25/h3-11,24H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZSCNLUVHMHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyrazole and pyrimidine rings, which are common in many biologically active compounds.
  • An isoxazole moiety that contributes to its pharmacological properties.
  • A sulfonamide group, known for its antibacterial and enzyme inhibition activities.

The molecular formula is C20H23N7O2SC_{20}H_{23}N_7O_2S, and it exhibits various physicochemical properties that influence its biological interactions.

Antibacterial Properties

Research indicates that sulfonamide derivatives often exhibit significant antibacterial activity. The compound this compound has been tested against various bacterial strains.

Bacterial StrainInhibition Zone (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli12

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14
Urease0.63

Antiviral Activity

Preliminary studies have suggested that the compound may possess antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Studies demonstrated that the compound could inhibit viral replication at late stages of infection.

Case Studies

  • In Vitro Studies on Antiviral Activity :
    • A study assessed the compound's efficacy against HSV-1 using Vero cells. The results indicated a significant reduction in viral replication at concentrations above 25 µg/mL, demonstrating its potential as an antiviral agent .
  • Toxicity Assessment :
    • Toxicity evaluations using zebrafish embryos indicated that while the compound exhibited biological activity, it also showed moderate toxicity at higher concentrations, necessitating further investigation into its safety profile .

Comparison with Similar Compounds

Functional Group Analysis

The table below compares the target compound with analogs from the evidence, focusing on key functional groups and properties:

Compound Name Molecular Formula Key Functional Groups Structural Features Reported Properties
Target Compound C₂₁H₂₀N₈O₃S Pyrimidine, pyrazole, isoxazole, sulfonamide Extended conjugation, multiple heterocycles, sulfonamide at para position Not provided in evidence
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) C₂₁H₂₄ClN₅O₃S Pyridine, pyrazole, sulfonamide, carbamoyl Chlorophenyl carbamoyl substituent, alkylated pyrazole m.p. 138–142°C; IR νmax 3344 (NH), 1726 (C=O) cm⁻¹
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide C₇H₁₃N₃O₂S Pyrazole, sulfonamide Compact structure with tetramethyl substitution Not provided in evidence

Heterocyclic Core Variations

  • Pyrimidine vs. Pyrimidines are prevalent in antimetabolites (e.g., 5-fluorouracil), suggesting possible anticancer relevance.
  • Isoxazole vs. Pyrazole : The isoxazole group (O and N) in the target may improve metabolic stability over pyrazole (two N atoms) due to reduced susceptibility to oxidative degradation. However, pyrazoles (as in Compound 27) are more basic, aiding in ionic interactions with biological targets .

Sulfonamide Substituent Effects

  • Position and Linkage : The target’s sulfonamide is para-substituted on a phenyl ring, facilitating planar alignment with aromatic systems in enzyme active sites. In contrast, Compound 27’s sulfonamide is directly attached to pyridine, which may alter electron distribution and solubility .
  • Biological Implications : Sulfonamides are well-documented carbonic anhydrase inhibitors. The target’s isoxazole-sulfonamide combination could modulate selectivity compared to pyridine-sulfonamide derivatives .

Physicochemical Properties

  • Melting Points : Compound 27 exhibits a moderate melting point (138–142°C), likely due to its carbamoyl group and crystalline packing. The target compound’s extended conjugation and rigid heterocycles may result in higher melting points, though experimental data are lacking.
  • Spectroscopic Data : IR and NMR profiles (e.g., NH stretches at ~3344 cm⁻¹ in Compound 27 ) provide benchmarks for validating the target’s synthesis.

Q & A

Basic: How can researchers optimize the synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide using statistical experimental design methods?

Methodological Answer:
Statistical experimental design (DoE) minimizes the number of experiments while maximizing data quality. For this compound, key parameters (e.g., reaction temperature, solvent polarity, catalyst loading) can be systematically varied using factorial designs (e.g., 2^k factorial or response surface methodology). For example:

  • Factors to test : Pyrazole coupling efficiency, sulfonamide formation kinetics, and purification yield.
  • Output metrics : Purity (HPLC), yield (gravimetric analysis), and crystallinity (XRD).

Evidence from chemical technology studies highlights the use of DoE to define input-output relationships in complex reactions, enabling rapid optimization . Industrial process design frameworks (e.g., membrane separation, reaction fundamentals) further support structured parameter screening .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve 3D molecular conformation using SHELX programs (e.g., SHELXL for refinement), particularly for verifying sulfonamide linkage geometry and pyrimidine-pyrazole stacking interactions .
  • NMR/FTIR : Confirm functional groups (e.g., isoxazole C-O-C stretch at ~1200 cm⁻¹) and proton environments (e.g., pyrazole NH at δ 8–9 ppm in DMSO-d₆).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Refer to similar sulfonamide derivatives (e.g., CAS 1820734-50-6) for comparative spectral benchmarks .

Advanced: How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?

Methodological Answer:
Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path algorithms (e.g., ICReDD’s workflow) predict feasible synthetic routes and regioselectivity. For example:

  • Pyrimidine functionalization : Simulate nucleophilic aromatic substitution pathways to prioritize substituents at the 4-position.
  • Docking studies : Use molecular dynamics to assess binding affinity modifications (e.g., sulfonamide interactions with target enzymes) .

A table of computed activation energies for key intermediates can guide experimental prioritization:

Reaction StepΔG‡ (kcal/mol)Feasibility
Pyrazole coupling18.2High
Sulfonamide formation22.7Moderate

Advanced: How should researchers address contradictions in observed biological activity data across different assay conditions?

Methodological Answer:

  • Control standardization : Ensure consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Data normalization : Use internal standards (e.g., reference inhibitors) to calibrate activity metrics.
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding thermodynamics independently of assay conditions.

For example, discrepancies in IC50 values may arise from assay-specific interference (e.g., fluorescent compounds in luminescence assays). Cross-validation with orthogonal methods (e.g., enzymatic vs. cell-based assays) is critical .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
  • Membrane filtration : Remove unreacted precursors via nanofiltration (MWCO 500 Da) .

Refer to separation technology frameworks in chemical engineering for scalability considerations .

Advanced: How can researchers leverage high-throughput screening (HTS) to evaluate the compound’s inhibitory potency against kinase targets?

Methodological Answer:

  • Assay design : Use fluorescence polarization (FP) or AlphaScreen for kinase activity, with ATP concentrations near Km.
  • Dose-response curves : Test 10-point dilution series (1 nM–100 µM) in triplicate.
  • Counter-screening : Include off-target kinases (e.g., EGFR, VEGFR) to assess selectivity.

A representative HTS workflow:

StepParameters
Library plating384-well plates, 20 µL/well
Incubation30 min, 25°C
Signal detectionEnVision plate reader (ex/em 340/450 nm)

Data from pyrazole-carbothioamide analogs demonstrate the utility of HTS in identifying structure-activity relationships .

Advanced: What strategies resolve crystallographic disorder in the sulfonamide moiety during X-ray structure determination?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement constraints : Apply SHELXL’s DFIX and SADI commands to maintain reasonable geometry for disordered atoms .
  • Twinned data handling : If twinning is detected (e.g., via Rint > 0.1), use SHELXD for dual-space iterative phasing .

Comparative analysis with structurally related sulfonamides (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) can provide refinement benchmarks .

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